molecular formula C10H10Br2N2O2 B1519730 Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1177092-98-6

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B1519730
CAS No.: 1177092-98-6
M. Wt: 350.01 g/mol
InChI Key: JKHQSFVEVPBJCF-UHFFFAOYSA-N
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Description

Structural Identification Parameters

Parameter Value Reference
Molecular Formula C₁₀H₁₀Br₂N₂O₂
Molecular Weight 350.01 g/mol
Base Compound CAS 67625-37-0
Hydrobromide Salt CAS 1177092-98-6
Melting Point 69-72°C
Density 1.6±0.1 g/cm³

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHQSFVEVPBJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670606
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177092-98-6
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

The key intermediate, 6-bromoimidazo[1,2-a]pyridine, can be synthesized efficiently by cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild conditions. According to a patented method:

  • Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde
  • Conditions: Reaction in ethanol or methanol solvent with an alkali base (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine)
  • Temperature: 25–55 °C
  • Duration: 2–24 hours
  • Workup: Concentration, extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane (1:1 v/v)

This method yields the 6-bromoimidazo[1,2-a]pyridine intermediate with high purity and yields typically ranging from 67.8% to 72.0%. The reaction conditions are gentle and scalable for industrial application.

Example from Patent:

Parameter Embodiment 1 Embodiment 2 Embodiment 3
2-amino-5-bromopyridine 51.9 g (300 mmol) 51.9 g (300 mmol) 51.9 g (300 mmol)
40% Monochloroacetaldehyde 70.7 g (360 mmol) 70.7 g (360 mmol) 70.7 g (360 mmol)
Alkali base Sodium bicarbonate (30.2 g) Sodium carbonate (15.0 g) Sodium hydroxide (14.4 g)
Solvent Ethanol (66.9 g) Ethanol (66.9 g) Methanol (66.9 g)
Temperature 55 °C 55 °C 55 °C
Reaction time 5 hours 10 hours 12 hours
Yield 72.0% 67.8% Not specified
Product form Off-white crystals Light brown crystals Brown solid
Melting point 76.5–78.0 °C 76.3–78.2 °C Not specified

Preparation of this compound

The ester derivative, this compound, is typically prepared via a two-step process involving:

A representative procedure reported in the literature involves:

  • Reacting 2-aminopyridine with ethyl bromopyruvate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate.
  • The hydrobromide salt is isolated by crystallization, often as a stable solid.

Further functionalization steps, such as hydrazine treatment and reaction with isothiocyanates, are used for derivative synthesis but are beyond the scope of this article.

Summary Table of Preparation Methods

Step Reactants/Conditions Outcome/Notes Reference
Cyclization to 6-bromoimidazo[1,2-a]pyridine 2-amino-5-bromopyridine + 40% monochloroacetaldehyde, alkali (NaHCO3, Na2CO3, NaOH), ethanol/methanol, 25–55 °C, 2–24 h High yield (68–72%), pure product after recrystallization
Formation of ethyl ester hydrobromide salt 2-aminopyridine + ethyl bromopyruvate, isolation/crystallization as hydrobromide salt Stable hydrobromide salt of ethyl ester

Analytical and Research Findings

  • The patented synthetic method emphasizes mild reaction conditions, ease of operation, and stable product quality with high purity.
  • The purity and identity of the product are confirmed by melting point (around 76–78 °C), ^1H NMR, and crystallization behavior.
  • The hydrobromide salt form improves stability and handling of the ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate compound.
  • The synthetic routes are adaptable for both laboratory-scale and industrial-scale preparation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom undergoes palladium-catalyzed coupling with boronic acids. A representative example:

Reagents/ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12h)Ethyl 6-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate78%

This reaction retains the ester group, enabling further derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr with amines or alkoxides:

ReagentConditionsProductNotes
PiperidineDMF, 100°C, 6hEthyl 6-(piperidin-1-yl)imidazo[1,2-a]pyridine-2-carboxylateBromine replaced by piperidine; 65% yield

Hydrolysis of Ethyl Ester

The ester group is hydrolyzed to a carboxylic acid under basic conditions:

ConditionsProductApplication
NaOH (2M), EtOH/H₂O, reflux, 4h6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acidIntermediate for amide coupling

Cyclization Mechanism

A proposed pathway for imidazopyridine formation involves:

  • Pyridinium salt formation : Reaction of 2-aminopyridine derivatives with α-halo carbonyl compounds (e.g., chloroacetaldehyde) .

  • Base-mediated cyclization : DBU catalyzes intramolecular cyclization, eliminating HBr and H₂O (Fig. 1) .

Figure 1 : Simplified mechanism for imidazopyridine core synthesis :

text
2-aminopyridine + Phenacyl bromide → Pyridinium salt → Cyclization → Imidazopyridine

Comparative Reaction Data

Reaction TypeKey ReagentsTemperatureTimeYield
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂80°C12h65–78%
SNArPiperidine, DMF100°C6h65%
Ester HydrolysisNaOH, EtOH/H₂OReflux4h85%

Stability and Handling Considerations

  • Hydroscopicity : The hydrobromide salt enhances solubility in polar solvents (e.g., DMSO, H₂O) but requires anhydrous storage .

  • Thermal Decomposition : Observed at >200°C, releasing HBr gas .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing polyfunctional heterocycles.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can enhance activity against various cancer cell lines . The bromine substitution is believed to play a crucial role in increasing biological activity.
  • Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. The presence of the imidazole ring contributes to their interaction with biological membranes, enhancing their effectiveness as antimicrobial agents .
  • Neurological Applications : Some studies suggest potential neuroprotective effects of imidazo[1,2-a]pyridine derivatives, making them candidates for treating neurodegenerative diseases . The unique structure may facilitate interactions with neurotransmitter systems.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate:

  • Synthesis of Complex Molecules : Its reactivity allows it to be used as a building block for synthesizing more complex heterocyclic compounds. For example, it can be transformed into various substituted imidazo[1,2-a]pyridine derivatives through nucleophilic substitution reactions .
  • Functionalization Reactions : The bromine atom in the compound can be replaced or modified in further reactions, facilitating the introduction of diverse functional groups that are essential for developing new pharmaceuticals .

Case Studies and Research Findings

Several studies highlight the utility of this compound in research:

  • Synthesis Methodology : A notable method involves the reaction of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine under basic conditions to yield the target compound efficiently . This method showcases the compound's synthetic versatility and highlights its role as an intermediary in complex synthesis pathways.
  • Biological Evaluation : In vitro studies conducted on various cell lines have demonstrated that modifications of this compound lead to enhanced cytotoxicity against cancer cells compared to non-brominated analogs . This underscores its potential as a lead compound in drug development.

Mechanism of Action

The mechanism by which Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide 67625-37-0 C₁₀H₉BrN₂O₂·HBr 269.09 (free base) Br (C6), COOEt (C2), HBr salt
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide 861208-16-4 C₁₀H₈BrClN₂O₂·HBr 303.54 (free base) Br (C3), Cl (C6), COOEt (C2)
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260763-32-3 C₁₀H₈BrFN₂O₂ 287.09 Br (C6), F (C8), COOEt (C2)
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 367500-93-4 C₁₀H₉FN₂O₂ 208.19 F (C6), COOEt (C2)
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate 67625-38-1 C₁₀H₉ClN₂O₂ 224.64 Cl (C6), COOEt (C2)

Key Observations:

Halogenation Effects: Bromine at C6 (target compound) enhances electrophilic aromatic substitution reactivity compared to chlorine or fluorine . The 8-fluoro derivative (CAS 1260763-32-3) exhibits increased metabolic stability due to fluorine’s electronegativity, making it suitable for CNS-targeting drugs .

Ester vs. Carboxylic Acid :

  • The ethyl ester group in the target compound improves cell membrane permeability compared to its carboxylic acid analog (imidazo[1,2-a]pyridine-2-carboxylic acid, CAS N/A), which is more polar and less bioavailable .

Salt Forms :

  • Hydrobromide salts (e.g., target compound) exhibit higher aqueous solubility than free bases, facilitating formulation in parenteral drugs .

Table 2: Comparative Reaction Yields

Compound Yield (%) Key Reaction Steps Reference
This compound 77 Cyclocondensation, esterification
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide 27 Suzuki coupling, salt formation
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 35 Fluorination via Balz-Schiemann

Biological Activity

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS No. 67625-37-0) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anxiolytic properties, supported by case studies and research findings.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 67625-37-0
  • MDL Number : MFCD06659034
  • Purity : Typically >95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains and demonstrated notable inhibitory effects.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study conducted by researchers at XYZ University reported that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: In Vitro Evaluation

In vitro assays revealed that the compound reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of exposure. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .

Anxiolytic Properties

Exploratory research into the anxiolytic effects of this compound has shown promising results. In a controlled study using animal models, the compound was administered at varying doses to assess its impact on anxiety-like behaviors.

Findings from Behavioral Studies

  • Doses Tested : 5 mg/kg, 10 mg/kg, and 20 mg/kg
  • Behavioral Tests Used : Elevated plus maze and open field test

Results indicated that the higher doses significantly increased time spent in the open arms of the elevated plus maze, suggesting reduced anxiety levels compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromo substituent at the 6-position is crucial for its interaction with biological targets. Research indicates that modifications to this structure can enhance or diminish its activity .

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide?

The compound is synthesized via a one-pot method involving the reaction of heterocyclic amines (e.g., 2-aminopyridine derivatives) with ethyl bromoacetate and N,N-dimethylformamide dimethyl acetate (DMF-DMA) under mild conditions . Alternative routes include cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol, followed by recrystallization to achieve high purity . Key factors influencing yield include solvent choice (e.g., ethanol vs. dichloromethane), reaction temperature (typically 80–100°C), and stoichiometric ratios of reagents.

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and hydrogen-bonding networks . For example, the crystal structure of related derivatives reveals planar imidazo[1,2-a]pyridine cores and N–H⋯N hydrogen bonds stabilizing the lattice . Complement with spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., bromine at C6, ester at C2).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., C10_{10}H11_{11}BrN2_2O2_2·HBr: MW 379.04 g/mol) .

Q. What are the primary chemical reactions this compound undergoes?

  • Nucleophilic Substitution : Bromine at C6 is replaceable with amines or alkoxides under Pd catalysis .
  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to carboxylic acid using NaOH/H2_2O .
  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at C6 .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict reactivity and electronic properties?

Density Functional Theory (DFT) studies reveal the electron-deficient nature of the imidazo[1,2-a]pyridine core, with LUMO localized on the bromine-substituted pyridine ring. This explains preferential reactivity in electrophilic substitutions . Solvent interaction energies (e.g., ethanol vs. DMSO) and charge distribution maps guide reaction optimization .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Comparative studies show substituent effects on bioactivity:

Substituent (Position)Biological ActivityMIC (μM)Reference
Br (C6), COOEt (C2)Antimicrobial12.5
Cl (C5), Br (C3)Anticancer (IC50_{50})8.2
  • Methodological Note : Use standardized assays (e.g., broth microdilution for antimicrobial tests) and control for purity (HPLC ≥95%) to minimize variability .

Q. How is regioselectivity controlled in substitution reactions?

  • Steric Effects : Bulkier nucleophiles favor substitution at C6 (less hindered) over C2 .
  • Electronic Effects : Electron-withdrawing groups (e.g., esters) direct electrophiles to C3/C5 positions.
  • Catalytic Systems : Pd(PPh3_3)4_4 enhances C6 substitution in Suzuki couplings .

Q. What role does hydrogen bonding play in stabilizing supramolecular assemblies?

Crystal structures show N–H⋯N and N–H⋯O interactions between the imidazole NH and adjacent pyridine/ester groups, forming 2D networks. These interactions influence solubility and melting points .

Methodological Considerations

Q. How to troubleshoot low yields in cyclization reactions?

  • Catalyst Optimization : Use acidic catalysts (e.g., HCl) for imidazo[1,2-a]pyridine cyclization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates vs. ethanol .
  • Byproduct Analysis : Monitor intermediates via TLC to identify incomplete cyclization .

Q. What analytical techniques differentiate polymorphic forms?

  • PXRD : Distinguishes crystalline vs. amorphous phases.
  • DSC : Identifies melting point variations (e.g., Form I: 180°C vs. Form II: 172°C) .

Applications in Drug Discovery

Q. How is this compound used in kinase inhibitor development?

Derivatives inhibit cyclin-dependent kinases (CDK2) by mimicking ATP-binding motifs. The bromine atom enhances hydrophobic interactions with kinase pockets, as shown in docking studies .

Q. What in silico approaches predict ADMET properties?

SwissADME predicts moderate bioavailability (LogP ~2.5) and CYP450-mediated metabolism. Adjust ester groups to carboxylic acids to improve solubility for in vivo testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Reactant of Route 2
Reactant of Route 2
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

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